alpha-Hydroxyalprazolam

Catalog No.
S591100
CAS No.
37115-43-8
M.F
C17H13ClN4O
M. Wt
324.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Hydroxyalprazolam

CAS Number

37115-43-8

Product Name

alpha-Hydroxyalprazolam

IUPAC Name

(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methanol

Molecular Formula

C17H13ClN4O

Molecular Weight

324.8 g/mol

InChI

InChI=1S/C17H13ClN4O/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)19-9-15-20-21-16(10-23)22(14)15/h1-8,23H,9-10H2

InChI Key

ZURUZYHEEMDQBU-UHFFFAOYSA-N

SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO

Synonyms

alpha-hydroxyalprazolam

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO

As a Metabolite:

Alpha-hydroxyalprazolam is primarily studied and recognized as a metabolite of two distinct drugs:

  • Alprazolam: This widely prescribed medication, commonly known by the brand name Xanax, belongs to the benzodiazepine class used to treat anxiety and panic disorders . When the body metabolizes alprazolam, alpha-hydroxyalprazolam is one of the primary byproducts .
  • Adinazolam: This benzodiazepine derivative, marketed under the brand name Deracyn, possessed anxiolytic, anticonvulsant, sedative, and antidepressant properties . Similar to alprazolam, alpha-hydroxyalprazolam is also formed as a metabolite during the body's breakdown of adinazolam .

Analytical Applications:

Due to its presence as a metabolite, alpha-hydroxyalprazolam plays a role in various analytical applications within scientific research:

  • Forensic Toxicology: Identifying and quantifying the presence of alprazolam or adinazolam in biological samples, such as urine, can be achieved by detecting alpha-hydroxyalprazolam. This is crucial in forensic settings to investigate potential drug use or misuse .
  • Pharmacokinetic Studies: Researchers studying the absorption, distribution, metabolism, and excretion (ADME) of alprazolam or adinazolam can measure alpha-hydroxyalprazolam levels to understand the drug's pathway within the body .

Limited Pharmacological Research:

It's important to note that while alpha-hydroxyalprazolam is a metabolite, there is limited research on its independent pharmacological effects. Some studies suggest it possesses weak to moderate anxiolytic activity, but further investigation is needed to confirm its specific properties and potential therapeutic applications .

Alpha-Hydroxyalprazolam is a significant metabolite of alprazolam, a well-known anxiolytic drug belonging to the benzodiazepine class. Alprazolam is primarily used for the treatment of anxiety disorders and panic disorders. The compound is characterized by its chemical formula, C17H13ClN4OC_{17}H_{13}ClN_{4}O, and it features a triazole ring, which is a hallmark of many benzodiazepines. Alpha-hydroxyalprazolam retains some pharmacological activity, exhibiting approximately 66% of the binding affinity of its parent compound, alprazolam .

Unlike its parent drugs, alprazolam and adinazolam, which bind to the GABA<sub>A</sub> receptor to produce their anxiolytic effects, alpha-hydroxyalprazolam has a lower binding affinity for this receptor []. Therefore, it is not believed to have a significant direct pharmacological effect.

As alpha-hydroxyalprazolam is a metabolite and not a medication, specific safety data is limited. However, considering its origin from alprazolam and adinazolam, it's crucial to handle the parent drugs with caution due to their potential for dependence, abuse, and overdose [].

Alpha-Hydroxyalprazolam is formed through the metabolic hydroxylation of alprazolam, predominantly catalyzed by cytochrome P450 enzymes, particularly CYP3A4 . The primary reaction can be summarized as follows:

  • Hydroxylation Reaction:
    • Alprazolam + O₂ + NADPH → Alpha-Hydroxyalprazolam + H₂O + NADP⁺

This transformation highlights the role of liver enzymes in modifying the structure of alprazolam to produce its active metabolite.

Alpha-Hydroxyalprazolam exhibits anxiolytic properties similar to alprazolam but with reduced potency. It acts as a positive allosteric modulator at the gamma-aminobutyric acid (GABA) type A receptor, enhancing the inhibitory effects of GABA in the central nervous system. This mechanism contributes to its calming effects, although it is less effective than alprazolam itself .

  • Starting Material: Alprazolam.
  • Reagents: Use of hydroxylating agents such as hydrogen peroxide or other oxidizing reagents in the presence of suitable catalysts.
  • Conditions: Typically performed under controlled temperatures and pH levels to optimize yield and minimize by-products.

Laboratory synthesis may not be common due to the natural formation during alprazolam metabolism.

Alpha-Hydroxyalprazolam has limited direct therapeutic applications but serves as an important metabolite in understanding the pharmacokinetics and pharmacodynamics of alprazolam. Its presence can influence dosing and efficacy assessments in clinical settings where alprazolam is prescribed. Additionally, it may be studied in research focused on benzodiazepine metabolism and its implications for drug interactions and side effects .

Interaction studies involving alpha-hydroxyalprazolam primarily focus on its relationship with other drugs metabolized by the same cytochrome P450 enzymes. For instance:

  • CYP3A4 Inhibitors: Co-administration with drugs that inhibit CYP3A4 can lead to increased levels of both alprazolam and alpha-hydroxyalprazolam, heightening their effects and potential side effects.
  • Other Benzodiazepines: When used alongside other benzodiazepines, there may be additive effects on sedation and anxiolysis.

These interactions underscore the importance of monitoring patients for adverse effects when multiple psychoactive medications are involved .

Alpha-Hydroxyalprazolam shares structural similarities with various other benzodiazepines and their metabolites. Below is a comparison with notable compounds:

CompoundChemical FormulaBinding Affinity (relative)Unique Features
AlprazolamC17H13ClN4C_{17}H_{13}ClN_{4}100%High potency anxiolytic
4-HydroxyalprazolamC17H13ClN4C_{17}H_{13}ClN_{4}20%Less potent than both alpha-hydroxyalprazolam and alprazolam
ClonazepamC15H10ClN3C_{15}H_{10}ClN_{3}70%Longer half-life; used for seizure disorders
DiazepamC16H13ClN2C_{16}H_{13}ClN_{2}60%Widely used for anxiety; longer duration
LorazepamC15H10ClN3C_{15}H_{10}ClN_{3}50%Shorter half-life; often used in acute settings

Uniqueness

Alpha-Hydroxyalprazolam stands out due to its specific role as a metabolite that retains some biological activity while being less potent than its parent compound. Its formation from alprazolam provides insights into individual variations in drug metabolism and response.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

324.0777887 g/mol

Monoisotopic Mass

324.0777887 g/mol

Heavy Atom Count

23

UNII

V7J2Z5Y50U

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

37115-43-8

Dates

Modify: 2023-08-15
1.Greenblatt, D.J., and Wright, C.E. Clinical pharmacokinetics of alprazolam. Therapeutic implications. Clin. Pharmacokinet. 24(6), 453-471 (1993).

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